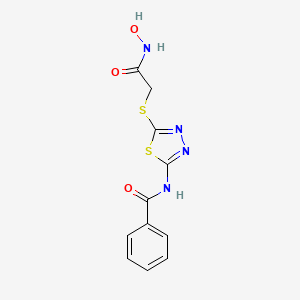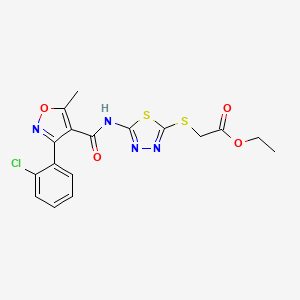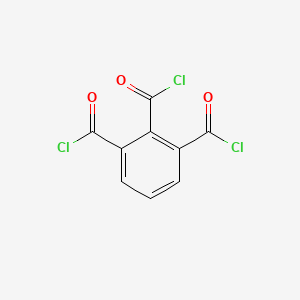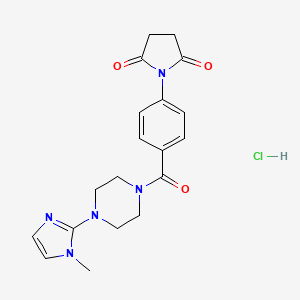
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
Ketone Derivatives of Propargylamines : The interaction of certain ketone derivatives with arylhydrazines results in the formation of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles and 1H-pyrazoles, which display marked fluorescent abilities. These compounds are noteworthy due to their large Stokes shifts and potential applications in fluorescence-based methods (Odin et al., 2022).
New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties : A study synthesized new s-triazine derivatives and used X-ray crystallography, Hirshfeld, and DFT calculations to investigate their molecular structure. The compounds displayed certain dominant intermolecular interactions and were shown to have polar characteristics with calculated dipole moments (Shawish et al., 2021).
Biochemical Applications and Antimicrobial Activity
Pyrazolines as Anticholinesterase Agents : Pyrazolines, recognized for their potential in treating diseases like inflammation and neurodegenerative disorders, have been synthesized and evaluated for their anticholinesterase effects. Certain piperidine derivatives were identified as effective inhibitors of acetylcholinesterase, suggesting potential applications in managing diseases characterized by cholinesterase imbalance (Altıntop, 2020).
Microwave Assisted Synthesis of Pyrazole Derivatives : Microwave-assisted synthesis techniques have been employed to create pyrazole derivatives with antibacterial and antifungal activities. This approach signifies a swift and efficient method for producing compounds with potential therapeutic applications (Swarnkar et al., 2014).
Synthesis and Antibacterial Activity of Piperidine Containing Derivatives : A study involving the synthesis of certain piperidine containing derivatives showed that these compounds possess antibacterial activity. The compounds were synthesized through microwave-assisted methods and evaluated for their efficacy against different microorganisms (Merugu et al., 2010).
Properties
IUPAC Name |
5-phenyl-2-piperidin-4-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-14-10-13(11-4-2-1-3-5-11)17-18(14)12-6-8-16-9-7-12/h1-5,10,12,16H,6-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDVAQIRJMMRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=CC(=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2556279.png)

![8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline](/img/structure/B2556283.png)
![1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2556284.png)
![Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2556285.png)
![4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2556286.png)



![8-Amino-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2556291.png)
![(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2556292.png)
![N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2556295.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556297.png)
